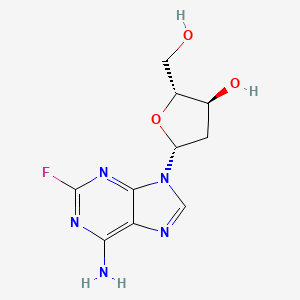

2'-Deoxy-2-fluoroadenosine

Description

Significance within the Landscape of Nucleoside Analogs

Nucleoside analogs are a cornerstone of medicinal chemistry and molecular biology, primarily developed to act as antimetabolites in the treatment of cancers and viral infections. nih.govresearchgate.netmdpi.com The introduction of a fluorine atom at the 2'-position of the sugar moiety is a key structural modification that significantly alters the compound's biological and chemical characteristics compared to its natural counterpart. mdpi.comnih.gov This substitution enhances the stability of the glycosidic bond, which connects the sugar to the nucleobase, making the analog more resistant to degradation by enzymes like purine (B94841) nucleoside phosphorylase (PNP). mdpi.comnih.gov

2'-Deoxy-2-fluoroadenosine holds particular significance for several reasons:

Enhanced Stability and Modified Conformation: The high electronegativity of the fluorine atom influences the sugar's conformation (sugar pucker) and increases the stability of adjacent chemical bonds. nih.gov This resistance to enzymatic cleavage is a desirable trait for therapeutic agents, prolonging their activity. nih.gov

Prodrug Potential: The compound can function as a prodrug. medchemexpress.comnih.gov For instance, it can be cleaved by the E. coli purine nucleoside phosphorylase (PNP) to release the toxic base, 2-fluoroadenine (B1664080) (FAde). medchemexpress.comdeepdyve.com This mechanism is exploited in suicide gene therapy approaches for cancer. medchemexpress.comnih.govdeepdyve.com

Building Block for Modified Nucleic Acids: It serves as a crucial building block for the chemical synthesis of 2'-fluoro-modified oligonucleotides. medchemexpress.comglpbio.com These modified nucleic acid strands exhibit unique properties, such as increased stability against nuclease degradation and high affinity for RNA targets, making them valuable tools in antisense applications and RNA interference (RNAi) research. oup.comoup.comacs.org

The strategic placement of the fluorine atom positions this compound among a critical class of second-generation nucleoside analogs, which includes clinically important drugs like clofarabine. mdpi.com Its properties make it a versatile tool for exploring and manipulating biological systems.

Historical Context of 2'-Fluorinated Nucleosides in Biomedical Research

The exploration of fluorinated nucleosides dates back over half a century. nih.govmdpi.com A pivotal moment in this field was the first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, by Codington and his team in 1961. oup.com This achievement opened the door to the synthesis of a wide array of 2'-deoxy-2'-fluoro nucleosides with different nucleobases. oup.com

Subsequent research revealed a crucial property of these compounds: their enhanced stability against degradation by nucleases, enzymes that break down nucleic acids. nih.govoup.com This discovery spurred further interest in their potential as therapeutic agents. Early studies by Watanabe and colleagues explored the synthesis of nucleosides with a fluorine atom at the 2'-position, noting that this modification decreased the molecule's susceptibility to enzymatic cleavage of the glycosidic bond. nih.gov

Over the decades, the field has matured significantly, with more than ten 2'-fluorinated nucleosides advancing to clinical studies or receiving approval as anticancer and antiviral drugs. oup.com A notable recent example is azvudine, a 2'-fluorinated nucleoside that has been approved for treating HIV and COVID-19. oup.comresearchgate.net The development of such drugs underscores the enduring therapeutic promise of this class of compounds, a journey that began with the initial synthesis of simple fluorinated nucleosides. mdpi.comoup.com

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound has followed several distinct yet interconnected trajectories, primarily leveraging its unique biochemical properties.

Cancer Gene Therapy: A major focus of research has been its application as a prodrug in suicide gene therapy for cancer. medchemexpress.comnih.gov This strategy involves introducing a non-human enzyme, such as E. coli purine nucleoside phosphorylase (PNP), into tumor cells. deepdyve.com These cells can then selectively activate this compound, which is a significantly better substrate for the bacterial enzyme than for human enzymes, into the cytotoxic agent 2-fluoroadenine. deepdyve.com This leads to targeted killing of the cancer cells with high bystander activity, meaning it also kills nearby tumor cells. deepdyve.com Studies have demonstrated excellent in vivo activity against tumors expressing E. coli PNP. medchemexpress.com Research also explores other enzyme systems, like Lactobacillus delbrueckii 2'-deoxyribosyltransferase (LdNDT), for activating the prodrug in cancer cells. nih.gov

Antiviral Research: While some studies have reported that this compound itself did not show significant inhibitory effects against certain influenza H5N1 viruses, its structural motifs are central to the development of potent antiviral agents. nih.gov For example, derivatives like 4′-ethynyl-2′-deoxy-2′-β-fluoro-2-fluoroadenosine (also known as CL-197) have been synthesized and shown to be highly potent inhibitors of HIV-1, including drug-resistant strains. researchgate.netacs.orgacs.org This highlights the importance of the 2'-fluoro-adenosine scaffold in designing novel antiviral nucleoside analogs.

Synthesis and Properties of Modified Polynucleotides: Researchers have investigated the polymerization of this compound to create synthetic nucleic acid polymers, such as poly(2'-deoxy-2'-fluoroadenylic acid) or poly(Af). nih.govoup.com Studies on these polymers explore their physical properties, including UV absorption, circular dichroism, and their ability to form complexes with other polynucleotides like poly(U) and poly(I). nih.govoup.com These investigations provide fundamental insights into nucleic acid structure and stability, revealing that the properties of poly(Af) are more similar to RNA (poly(A)) than DNA (poly(dA)). nih.gov Furthermore, 2'-fluoro modifications are widely used in the synthesis of antisense oligonucleotides, where they confer nuclease resistance and high binding affinity to RNA targets. oup.com

Biocatalysis and Enzyme Mechanism Studies: The compound is a key substrate in studies aimed at understanding and engineering enzymes of the purine salvage pathway. researchgate.net Research has focused on improving the enzymatic synthesis of this compound using enzymes like purine nucleoside phosphorylase (PNP). researchgate.net Through methods like site-directed mutagenesis and molecular dynamics simulations, scientists work to create more efficient PNP variants for the industrial production of this and other nucleoside analogs. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPYUXAXLRFWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944281 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21679-13-0, 21679-12-9 | |

| Record name | NSC123799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine, 2'-deoxy-2-fluoro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Deoxy 2 Fluoroadenosine

Chemical Synthesis Routes

Chemical synthesis provides a versatile platform for the production of 2'-Deoxy-2-fluoroadenosine and its analogs. These methods allow for precise control over the molecular structure and the introduction of various modifications to both the sugar and the base moieties.

Deaminative Fluorination Approaches from Precursors like 2-Aminoadenosine (B16350)

One established method for synthesizing this compound involves the deaminative fluorination of a suitable precursor, such as 2-aminoadenosine. nih.gov This process typically begins with the protection of the hydroxyl groups on the sugar ring. For instance, the 3' and 5'-hydroxyl groups of 2-aminoadenosine can be silylated to yield a protected derivative. nih.gov This protected compound then undergoes a deaminative fluorination reaction, which replaces the 2-amino group on the adenine (B156593) base with a fluorine atom. nih.gov Following the successful introduction of the fluorine atom, the protecting groups are removed to yield 2'-fluoroadenosine. nih.gov To obtain the target 2'-deoxy derivative, a subsequent deoxygenation step at the 2'-position is required. nih.gov This can be achieved through a thiocarbonylation reaction followed by treatment with a reducing agent like tris(trimethylsilyl)silane (B43935) (TTMSS). nih.gov Finally, desilylation affords the desired this compound. nih.gov

Glycosylation and Coupling Reactions from Fluorinated Bases (e.g., 2-Fluoroadenine) and Sugar Moieties

An alternative and convenient approach to this compound synthesis is through the glycosylation of a fluorinated base, such as the commercially available 2-fluoroadenine (B1664080), with a protected sugar derivative. tandfonline.comnih.gov This method involves the coupling of a silylated 2-fluoroadenine with a protected thioglycoside, for example, phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside. tandfonline.comnih.gov This coupling reaction typically results in a mixture of α and β anomers of the protected this compound. tandfonline.comnih.gov The protecting groups are then removed to yield the final product. tandfonline.comnih.govacs.org

Table 1: Example of a Glycosylation Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Anomer Ratio (α/β) |

|---|

Stereoselective Synthesis and Anomer Separation for this compound Derivatives

A significant challenge in the synthesis of nucleoside analogs is controlling the stereochemistry at the anomeric center (C1' of the sugar). The glycosylation reactions often produce a mixture of α and β anomers. tandfonline.comnih.gov The separation of these anomers is a crucial step to obtain the biologically active isomer, which is typically the β-anomer. Chromatographic techniques are commonly employed to separate the α- and β-anomers of the protected or deprotected nucleoside derivatives. tandfonline.comnih.gov Research has also focused on developing stereoselective glycosylation reactions to preferentially form the desired anomer, although this remains a complex task. researchgate.netoup.com

Synthesis of Modified Adenine Base Analogs (e.g., 8-substituted, N6-Benzoyl)

To explore the structure-activity relationships of this compound, various analogs with modifications on the adenine base have been synthesized.

8-Substituted Analogs: The synthesis of 8-substituted analogs, such as 8-bromo- and 8-oxo-2'-Deoxy-2-fluoroadenosine, has been reported. tandfonline.comtandfonline.com One synthetic route starts with the 3',5'-di-O-protection of 8-bromoadenosine. tandfonline.comtandfonline.com The resulting product is converted to the corresponding arabinoside, which is then treated with diethylaminosulfur trifluoride (DAST) and acid to yield 8-bromo-2'-deoxy-2'-fluoroadenosine. tandfonline.comtandfonline.com The 8-oxo analog can then be obtained from the 8-bromo congener. tandfonline.comtandfonline.com

N6-Benzoyl Analogs: The N6-benzoyl group is a common protecting group for the exocyclic amino group of adenosine (B11128) during oligonucleotide synthesis. N6-Benzoyl-2'-deoxy-2'-fluoroadenosine and its derivatives are important building blocks for creating modified oligonucleotides. biosynth.combiosynth.com These compounds can be used to synthesize antisense oligonucleotides with enhanced properties.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods offer an attractive alternative to chemical synthesis, often providing higher selectivity and milder reaction conditions.

Purine (B94841) Nucleoside Phosphorylase (PNP) Catalyzed Transglycosylation for this compound Production

Purine nucleoside phosphorylase (PNP) is an enzyme that catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and (deoxy)ribose-1-phosphate. mdpi.com This enzymatic activity can be harnessed for the synthesis of nucleoside analogs through a process called transglycosylation. d-nb.infonih.govresearchgate.net In this approach, a donor nucleoside provides the deoxyribose moiety, which is then transferred to an acceptor base, in this case, 2-fluoroadenine. medchemexpress.com

The transglycosylation reaction can be performed using whole cells of microorganisms engineered to co-express purine nucleoside phosphorylase and a pyrimidine (B1678525) nucleoside phosphorylase. nih.gov For example, this compound can be efficiently cleaved by E. coli purine nucleoside phosphorylase to produce the toxic agent 2-fluoroadenine. medchemexpress.com This enzymatic conversion is also a key principle in certain gene therapy strategies. medchemexpress.com The reaction conditions, such as pH, temperature, and substrate concentrations, can be optimized to achieve high conversion yields. d-nb.infonih.gov

Table 2: Key Enzymes in Biocatalytic Synthesis of Nucleosides

| Enzyme | Abbreviation | Function |

|---|---|---|

| Purine Nucleoside Phosphorylase | PNP | Catalyzes the reversible phosphorolysis of purine nucleosides. mdpi.com |

Site-Directed Mutagenesis for Enhanced Biocatalytic Efficiency of PNPs in Nucleoside Synthesis

The enzymatic synthesis of this compound using purine nucleoside phosphorylases (PNPs) is a promising alternative to chemical methods. A key strategy to improve the efficiency of this biocatalytic process is the application of site-directed mutagenesis to enhance the activity and substrate specificity of PNPs. mdpi.com

Researchers have successfully engineered PNP variants with significantly improved catalytic efficiency for the synthesis of this compound. fao.org By employing molecular docking and dynamic simulations, mutation sites in the PNP enzyme are identified to optimize its interaction with various substrates. fao.org This rational design approach, coupled with an efficient screening method for PNP mutants, has led to the identification of variants with enhanced performance. fao.org

One notable study identified a PNP mutant, E166F/M167D 2M, which exhibited the highest activity for the synthesis of this compound. fao.org This variant demonstrated a 47.6% increase in enzymatic activity and a 38.8% increase in the reaction rate of transglycosylation compared to the wild-type PNP. fao.org Conformational analysis of this and other variants revealed that the flexibility of a random coil near the active center, specifically where Phe159 is located, has a significant impact on the enzyme's catalytic function. fao.org

In a scaled-up synthesis using the E166F/M167D 2M variant, a product concentration of 14.35 mM and a conversion rate of 57.4% were achieved. fao.org This demonstrates the potential of using engineered PNPs for the industrial production of this compound. fao.org The synthesis was performed in a 500 mL phosphate (B84403) buffer system containing adenine, 2'-deoxy-2'-fluorouridine, thymidine (B127349) phosphorylase (TP), and the mutant PNP. fao.org

Further research into engineering PNPs has also focused on altering substrate specificity. For instance, a double mutant of human purine nucleoside phosphorylase (hDM) with the mutations Glu201Gln:Asn243Asp was designed to effectively cleave adenosine-based prodrugs like this compound to the cytotoxic drug 2-fluoroadenine. nih.gov While the wild-type human PNP is specific for 6-oxopurines, this engineered variant can utilize 6-aminopurines, showcasing the power of site-directed mutagenesis to tailor enzyme function for specific applications. nih.gov

Table 1: Performance of Wild-Type vs. Mutant PNP in this compound Synthesis

| Enzyme Variant | Enzymatic Activity Increase (%) | Transglycosylation Rate Increase (%) | Product Concentration (mM) | Conversion Rate (%) |

|---|---|---|---|---|

| Wild-Type PNP | - | - | Not Reported | Not Reported |

| E166F/M167D 2M | 47.6 | 38.8 | 14.35 | 57.4 |

Data sourced from a study on site-directed mutation of purine nucleoside phosphorylase. fao.org

Immobilized Enzyme Systems for Efficient this compound Production

Immobilization of enzymes offers several advantages for the industrial production of nucleoside analogues like this compound, including enzyme reusability, enhanced stability, and the potential for continuous-flow synthesis. unimi.itresearchgate.net Various immobilization techniques have been explored for enzymes involved in nucleoside synthesis, such as covalent bonding, entrapment, and encapsulation. nih.govacs.org

While research on the immobilization of enzymes specifically for this compound production is specific, the principles and techniques applied to other nucleoside phosphorylases and transferases are directly relevant. For instance, nucleoside 2'-deoxyribosyltransferases (NDTs) from extremophilic organisms have been successfully immobilized to enhance their activity, stability, and recyclability in nucleoside biocatalysis. nih.govacs.org These immobilized enzymes can be used in repeated batch reactions or in continuous-flow reactors. unimi.it

Immobilized enzyme reactors (IMERs) have been developed for the in-flow synthesis of various nucleoside analogues. unimi.it These systems provide a promising alternative to traditional chemical routes by allowing for a more controlled and efficient production process. unimi.it For example, an IMER utilizing a nucleoside 2'-deoxyribosyltransferase from Lactobacillus reuteri (LrNDT) was successfully applied for the continuous-flow biosynthesis of 2'-deoxyadenosine, retaining 90% of its activity after 24 hours. researchgate.net This demonstrates the potential for developing similar systems for this compound.

The choice of immobilization support and method can significantly impact the performance of the biocatalyst. Materials like chitosan (B1678972) beads and alginate have been used for enzyme immobilization. nih.govacs.org For instance, a nucleoside deoxyribosyltransferase from Bacillus psychrosaccharolyticus (BpNDT) was covalently immobilized onto chitosan beads, while an enzyme from Caldanaerobacter subterraneus (CtNDT) was entrapped in alginate beads (AlgBs). nih.govacs.org The efficiency of immobilization and the retention of enzyme activity are key parameters that are optimized for each specific enzyme and application. nih.govacs.org

Table 2: Comparison of Immobilization Techniques for Nucleoside Synthesizing Enzymes

| Enzyme | Organism Source | Immobilization Method | Support Material | Key Findings |

|---|---|---|---|---|

| Nucleoside 2'-deoxyribosyltransferase (NDT) | Caldanaerobacter subterraneus | Entrapment | Alginate Beads (AlgBs) | Allowed for enzyme recycling and increased nucleoside production. nih.gov |

| Nucleoside 2'-deoxyribosyltransferase (NDT) | Bacillus psychrosaccharolyticus | Covalent Bonding | Chitosan Beads | High immobilization percentage with retention of activity. nih.govacs.org |

| Nucleoside 2'-deoxyribosyltransferase (LrNDT) | Lactobacillus reuteri | Affinity Chromatography | Nickel-chelating agarose | One-step purification and immobilization with 97% activity retention. researchgate.net |

| Uridine (B1682114) Phosphorylase (CpUP) / Purine Nucleoside Phosphorylase (AhPNP) | Clostridium perfringens / Aeromonas hydrophila | Not Specified | Monolithic supports | Developed for in-flow synthesis of nucleoside analogues in an IMER. unimi.it |

Biochemical Mechanisms of Action and Molecular Interactions

Targeting of Inosine Monophosphate Dehydrogenase (IMPDH)

Inhibition of IMPDH Type II Isoenzymes by 2'-Deoxy-2-fluoroadenosine Analogs

Conformational Analysis of Ribose Ring (e.g., C3'-endo) and its Influence on Enzyme Binding Specificity

The conformation of the ribose ring in nucleoside analogs is a critical determinant of their biological activity, influencing how they are recognized and bound by enzymes. Fluorination at the 2' position of the ribose sugar, as seen in this compound, is known to affect the sugar pucker conformation. Generally, 2'-fluoro substitution can favor a C3'-endo (North) conformation, which mimics the ribose pucker of RNA nucleosides. This conformational preference can impact the binding affinity and specificity of the nucleoside analog to target enzymes.

Studies on related fluorinated nucleosides have shown that a C3'-endo conformation can be crucial for the proper positioning of the molecule within the active site of an enzyme nih.gov. However, specific conformational analysis of this compound in complex with IMPDH type II and its direct influence on binding specificity has not been extensively documented in the available research. The binding of substrates and inhibitors can induce conformational changes in IMPDH, stabilizing a "closed" conformation that is catalytically active merckmillipore.com. The precise conformational dynamics of this compound upon interaction with IMPDH would require dedicated structural biology studies.

Interactions with Viral Enzymes, particularly HIV-1 Reverse Transcriptase

The primary area of investigation for nucleoside analogs like this compound has been in the context of antiviral activity, particularly against HIV-1. The triphosphate form of these analogs acts as a competitive inhibitor and/or a chain terminator for the viral enzyme reverse transcriptase (RT).

Mechanisms of Reverse Transcriptase Inhibition, including Translocation-Defective Inhibition and De Facto Immediate Chain Termination

While detailed mechanistic studies are more abundant for the closely related compound 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), the fundamental principles of reverse transcriptase inhibition by nucleoside analogs provide a framework for understanding the potential actions of this compound.

Translocation-defective inhibition is a mechanism where, after incorporation into the nascent DNA chain, the nucleoside analog hinders the movement (translocation) of the reverse transcriptase along the template strand. This effectively stalls DNA synthesis. The presence of a 3'-OH group, which this compound possesses, typically allows for the formation of a phosphodiester bond with the next incoming nucleotide. However, specific structural features of the analog can create steric hindrance or unfavorable interactions within the enzyme's active site post-incorporation, thereby impeding translocation nih.govnih.govresearchgate.net.

De facto immediate chain termination occurs when, despite having a 3'-OH group, the incorporated nucleoside analog acts as a functional chain terminator nih.gov. This can happen if the conformation of the incorporated analog prevents the efficient binding and addition of the subsequent nucleotide, effectively halting DNA chain elongation immediately after its own incorporation. This mechanism is a key feature of some potent nucleoside reverse transcriptase inhibitors (NRTIs) nih.gov.

Molecular Basis of Activity against Drug-Resistant Viral Strains

The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. Nucleoside analogs that are effective against these resistant strains often have unique structural features that allow them to evade the resistance mechanisms. For NRTIs, common resistance mutations in the reverse transcriptase enzyme can either decrease the incorporation of the analog or increase its removal (excision) from the terminated DNA chain.

Research Applications in Targeted Therapeutic Strategies

Enzyme Prodrug Therapy (EPT) Systems in Cancer Research

Enzyme prodrug therapy is a promising strategy designed to selectively generate cytotoxic agents at the tumor site, thereby minimizing systemic toxicity. This approach utilizes a non-toxic prodrug that is converted into a potent anticancer drug by a specific enzyme, which is delivered to and expressed in tumor cells. 2'-Deoxy-2-fluoroadenosine serves as an excellent prodrug in several EPT systems.

Models for Suicide Gene Therapy utilizing this compound/Enzyme Systems (e.g., E. coli PNP, LdNDT)

Suicide gene therapy, a type of gene-directed enzyme prodrug therapy (GDEPT), involves the introduction of a gene encoding a non-mammalian enzyme into cancer cells. The subsequent administration of a specific prodrug leads to the localized production of a cytotoxic compound.

The combination of Escherichia coli purine (B94841) nucleoside phosphorylase (PNP) and this compound (dFAdo) is a well-studied model in suicide gene therapy nih.gov. E. coli PNP can efficiently cleave the glycosidic bond of dFAdo to release 2-fluoroadenine (B1664080) (2-FAde), a highly toxic purine analog nih.gov. Mammalian cells lack an enzyme that can perform this conversion, providing a high degree of selectivity. The released 2-FAde can freely diffuse to neighboring, non-transfected cancer cells, leading to a "bystander effect" that enhances the therapeutic efficacy nih.govnih.gov. Studies have shown that dFAdo is a significantly better substrate for E. coli PNP than other purine nucleoside analogs like 9-β-D-arabinofuranosyl-2-fluoroadenine (F-araA), being approximately 3000 times more efficient nih.gov. This efficiency translates to excellent antitumor activity in preclinical models of gliomas expressing E. coli PNP nih.gov.

Another promising enzyme for this therapeutic approach is the type II 2'-deoxyribosyltransferase from Lactobacillus delbrueckii (LdNDT) researchgate.net. The LdNDT/dFAdo system has been investigated in human cervical cancer (HeLa) cells, demonstrating a significant reduction in cellular viability at low micromolar concentrations of the prodrug researchgate.net. This highlights the potential of NDTs in suicide gene therapy for cancer treatment researchgate.net.

Application of Immobilized Enzyme Systems (e.g., Magnetic Nanoparticle Conjugates) for Prodrug Activation

To overcome challenges associated with gene delivery in GDEPT, such as transfection efficiency and potential immunogenicity, researcher are exploring immobilized enzyme systems in an approach known as immobilized-enzyme prodrug therapy (IDEPT). This strategy involves the delivery of the purified enzyme to the tumor site, followed by the administration of the prodrug.

Recent advancements have focused on conjugating these enzymes to magnetic nanoparticles (MNPs) to improve targeting and delivery. In one such model, a His-tagged Leishmania mexicana type I 2'-deoxyribosyltransferase (His-LmPDT) was covalently attached to glutaraldehyde-activated magnetic iron oxide nanoparticles (MIONPs) mdpi.com. These enzyme-nanoparticle conjugates effectively hydrolyzed dFAdo mdpi.com. The selectivity of this system was demonstrated in HeLa cells, where the administration of the PDT-MIONP/dFAdo system resulted in a significant reduction in tumor cell survival nih.gov. The superparamagnetic properties of these nanoparticles also allow for easy separation and potential for targeted delivery using external magnetic fields nih.govrsc.org.

Development of Potent Nucleoside Analogs for Antiviral Research

This compound also serves as a crucial building block for the synthesis of novel nucleoside analogs with enhanced antiviral properties. Modifications at the 4'-position of the sugar moiety have been particularly fruitful in generating highly potent inhibitors of viral replication, most notably against the human immunodeficiency virus (HIV).

Exploration of 4'-C-Ethynyl and 4'-Azido Modifications for Enhanced Antiviral Efficacy (e.g., EFdA/MK-8591, CL-197)

One of the most significant analogs developed from this compound is 4'-C-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as MK-8591 asm.orgnih.govcorevih-bretagne.frnih.gov. EFdA is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated exceptional potency against a wide spectrum of HIV-1 strains, including those resistant to multiple drugs nih.govnih.gov. Unlike conventional NRTIs, EFdA possesses a 3'-hydroxyl group, yet it functions as a translocation-defective reverse transcriptase inhibitor, effectively terminating the viral DNA chain elongation nih.govosti.gov. The 4'-ethynyl group plays a crucial role in this mechanism nih.govnih.gov. EFdA has shown remarkable antiviral activity at subnanomolar concentrations in primary human cells and has a high selectivity index nih.gov. Furthermore, its triphosphate form has a prolonged intracellular half-life, making it a candidate for long-acting antiretroviral therapy corevih-bretagne.fr.

Another important modification is the introduction of a 4'-azido group. 2'-Deoxy-2'-β-fluoroadenosines bearing a 4'-azido group have been synthesized and exhibit nanomolar anti-HIV-1 activity researchgate.netnih.gov. CL-197, a 4'-ethynyl-2-fluoroadenosine analog, is another highly potent compound with low cytotoxicity that has shown strong inhibitory activity against drug-resistant and clinical HIV-1 strains researchgate.net.

Structure-Activity Relationship Studies in Antiviral Contexts

Structure-activity relationship (SAR) studies have been instrumental in the design of these potent antiviral agents. The introduction of a fluorine atom at the 2-position of the adenine (B156593) base in 4'-ethynyl-2'-deoxyadenosine (B10752535) to create EFdA was a key modification. This change made the compound resistant to degradation by adenosine (B11128) deaminase, thereby enhancing its metabolic stability and half-life nih.govnih.gov.

The 2'-fluoro substitution on the sugar ring is also a common feature in many antiviral nucleoside analogs, as it can enhance their biological activity nih.gov. The combination of the 2'-fluoro and 4'-ethynyl modifications in EFdA contributes to its extraordinary potency and high selectivity index nih.gov. Molecular modeling studies have suggested that the 4'-ethynyl group of EFdA may interact with the reverse transcriptase enzyme in a way that causes steric hindrance, thereby inhibiting its function nih.gov. These SAR studies provide a rational basis for the design of next-generation antiviral nucleosides with improved efficacy and resistance profiles.

Research Models for Anticancer Mechanisms involving Purine Metabolism

The activation of this compound in enzyme prodrug therapy systems is intrinsically linked to purine metabolism. The conversion of dFAdo to 2-fluoroadenine by enzymes like E. coli PNP introduces a toxic purine analog into the cancer cell's metabolic machinery nih.gov. This provides a valuable research model to study the downstream effects of disrupting purine salvage pathways in cancer cells.

Advanced Characterization and Computational Studies

Molecular Dynamics Simulations for Understanding Enzymatic Activity and Nucleobase Dependence

Molecular Dynamics (MD) simulations have become an essential tool for investigating the structure, dynamics, and function of biomolecules with atomic-scale resolution. youtube.com For fluorinated nucleosides like 2'-Deoxy-2-fluoroadenosine, MD simulations offer a window into the dynamic interactions that govern their processing by enzymes, providing critical information for drug design and mechanistic studies. youtube.comnih.gov

One key application of MD simulations is in understanding how enzymes recognize and process 2'F-dA. For instance, this compound is known to be efficiently cleaved by E. coli purine (B94841) nucleoside phosphorylase (PNP). medchemexpress.com MD simulations can be employed to model the binding of 2'F-dA within the active site of PNP. These simulations track the movements of every atom over time, revealing crucial information about the conformational changes in both the nucleoside and the enzyme upon binding. By analyzing the trajectory, researchers can identify key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the enzyme-substrate complex.

Furthermore, these simulations are instrumental in understanding nucleobase dependence. By comparing simulations of 2'F-dA with its guanosine, cytidine, or uridine (B1682114) counterparts, researchers can dissect why the enzyme exhibits specificity for the adenine (B156593) base. The simulations can highlight differences in binding stability, active site water molecule displacement, and the precise alignment required for catalysis, thereby explaining the observed substrate specificity. All-atom MD simulations have been successfully used to investigate the structural dynamics and flexibility of enzyme active sites that handle organofluorine compounds, revealing that subtle changes in active site conformation can dictate substrate specificity for atoms as similar as fluorine and chlorine. nih.gov

The data derived from MD simulations, such as binding free energies and interaction profiles, can guide the development of more potent and specific inhibitors or prodrugs that target particular enzymes.

| Simulation Parameter | Application to this compound | Insights Gained |

| Binding Pose Analysis | Docking 2'F-dA into the active site of an enzyme like Purine Nucleoside Phosphorylase (PNP). | Identifies the most stable binding orientation and key interacting amino acid residues. |

| Root Mean Square Deviation (RMSD) | Tracking the atomic deviation of the protein and ligand over the simulation time. | Assesses the stability of the enzyme-ligand complex. A stable RMSD suggests a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Analyzing the flexibility of individual amino acid residues in the enzyme. | Highlights regions of the protein that become more or less flexible upon 2'F-dA binding, indicating areas involved in recognition and catalysis. mdpi.com |

| Hydrogen Bond Analysis | Monitoring the formation and breaking of hydrogen bonds between 2'F-dA and the enzyme or solvent. | Quantifies the specific interactions that anchor the nucleoside in the active site and contribute to its affinity and specificity. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Free-Energy Landscape Calculations for Reaction Mechanisms

While MD simulations are powerful for studying binding and conformational dynamics, understanding the chemical reaction itself—such as the enzymatic cleavage of 2'F-dA's glycosidic bond—requires methods that can accurately model the breaking and forming of chemical bonds. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are perfectly suited for this challenge. biorxiv.orgiu.edu

In a QM/MM simulation, the system is partitioned into two regions. The chemically active region, involving the substrate (this compound) and the critical amino acid residues in the enzyme's active site, is treated with high-accuracy quantum mechanics (QM). The remainder of the protein and the surrounding solvent are modeled using computationally less expensive molecular mechanics (MM) force fields. uiuc.edu This approach provides a balance between accuracy and computational feasibility, allowing for the study of reactions within large biological systems.

By combining QM/MM with enhanced sampling techniques, researchers can calculate the free-energy landscape, or Potential of Mean Force (PMF), along a defined reaction coordinate. biorxiv.org For the enzymatic cleavage of 2'F-dA, the reaction coordinate would typically represent the progressive breaking of the C-N glycosidic bond. The resulting free-energy profile reveals the energy of the reactant state, the transition state, and the product state, thereby determining the reaction's activation energy (the free energy barrier).

This analysis provides invaluable mechanistic insights:

Transition State Stabilization: It elucidates how the enzyme's active site stabilizes the high-energy transition state of the reaction, which is the essence of enzymatic catalysis.

Role of Active Site Residues: It allows for the decomposition of the free energy barrier into contributions from individual residues, pinpointing which interactions (electrostatic, polarization, etc.) are most critical for lowering the activation energy. iu.edu

Mechanism Validation: It can be used to compare different proposed reaction mechanisms (e.g., dissociative vs. associative pathways) and determine which is energetically more favorable.

Such QM/MM calculations have been successfully applied to elucidate the C-F bond formation step in the enzyme fluorinase, demonstrating the power of this technique to model the complex chemistry of fluorinated biomolecules. nih.gov

Application of ¹⁹F NMR Spectroscopy in Structural and Interaction Studies of Fluorinated Nucleosides

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and sensitive tool for probing the structure, dynamics, and interactions of fluorinated nucleosides like this compound. nih.gov The utility of ¹⁹F NMR stems from several key properties of the ¹⁹F nucleus. researchgate.netnih.gov

Advantages of ¹⁹F NMR in Biomolecular Studies:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it 83% as sensitive as the proton (¹H) nucleus. researchgate.net

100% Natural Abundance: Fluorine's only natural isotope is ¹⁹F, eliminating the need for costly isotopic enrichment. researchgate.net

Background-Free Signal: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from background signals, providing a clear window to observe the labeled molecule. nih.govresearchgate.net

High Sensitivity to Local Environment: The ¹⁹F chemical shift is extremely sensitive to changes in its local chemical and electronic environment, making it an exquisite reporter of conformational changes, binding events, and intermolecular interactions. researchgate.netmdpi.com

Furthermore, ¹⁹F NMR is highly effective for studying interactions. When a protein or another molecule binds to a ¹⁹F-labeled oligonucleotide, changes in the fluorine's local environment will often induce a significant and easily detectable change in its chemical shift. This allows for the precise identification of binding sites and the characterization of binding affinity. This "ligand-observe" approach is a valuable tool in drug screening and discovery. nih.gov Research has demonstrated the successful enzymatic incorporation of 2-fluoroadenosine (B10117) into RNA, where it acts as a sensitive NMR reporter to monitor structural changes in the local RNA environment. nih.gov

| ¹⁹F NMR Parameter | Information Obtained from 2'F-dA Labeled Molecules | Example Application |

| Chemical Shift (δ) | Highly sensitive to local electronic environment, conformation (e.g., sugar pucker), and solvent exposure. researchgate.net | Differentiating between hairpin and duplex conformations of an oligonucleotide; detecting binding of a protein or small molecule. mdpi.combohrium.com |

| Scalar Coupling (J-coupling) | Provides through-bond information about dihedral angles, which helps define the conformation of the sugar ring. | Determining the C2'-endo or C3'-endo pucker of the fluorinated ribose ring. |

| Nuclear Overhauser Effect (NOE) | Provides through-space distance information between the ¹⁹F atom and nearby protons (¹H). | Determining the proximity of the fluorine atom to other parts of the nucleic acid or to a bound ligand. biophysics.org |

| Relaxation Rates (R₁, R₂) | Gives information about the dynamics and mobility of the fluorine-labeled part of the molecule. biophysics.org | Assessing the flexibility of a specific nucleotide within a larger DNA or RNA structure. |

Future Directions and Emerging Research Avenues for 2 Deoxy 2 Fluoroadenosine

Exploration of Novel 2'-Deoxy-2-fluoroadenosine Derivatives with Modified Sugar or Base Moieties

A primary focus of current research is the synthesis and evaluation of novel this compound derivatives. Modifications to the sugar or base moieties are explored to enhance therapeutic efficacy, target specificity, and pharmacokinetic profiles. nbinno.com The insertion of a fluorine atom at the 2'-position is a well-explored strategy in antiviral drug discovery that often enhances the biological activity of nucleoside analogs. mdpi.comnih.gov

Sugar Modifications: Modifications to the sugar ring, particularly at the 4'-position, have yielded compounds with potent biological activity. A notable example is 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), which incorporates a 4'-ethynyl group. This modification contributes to its high potency against Human Immunodeficiency Virus (HIV), including drug-resistant variants. nih.gov EFdA has been shown to inhibit the HIV reverse transcriptase enzyme through multiple mechanisms and exhibits an enhanced half-life due to resistance to degradation by adenosine (B11128) deaminase. nih.gov

Base Modifications: The purine (B94841) base of this compound is another key target for chemical modification. Research has demonstrated the synthesis of 2-substituted analogues, such as 2-iodo-adenosine derivatives, which can then be further modified with various nucleophiles to create a library of compounds for biological screening. consensus.app Other examples of base-modified derivatives that have been synthesized include N6-Benzoyl-2'-deoxy-2'-fluoroadenosine and 2-Amino-2'-fluoro-2'-deoxyadenosine, expanding the chemical space for discovering new therapeutic agents. broadpharm.combioglyco.com

| Derivative Name | Modification Site | Key Research Finding | Potential Application |

|---|---|---|---|

| 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) | Sugar (4'-position) | Potent inhibitor of HIV reverse transcriptase with an enhanced half-life. nih.gov | Antiviral (HIV) nih.gov |

| 2-Iodo-adenosine derivative | Base (2-position) | Serves as a precursor for various 2-substituted analogues. consensus.app | Anticancer, Infectious diseases consensus.app |

| N6-Benzoyl-2'-deoxy-2'-fluoroadenosine | Base (N6-position) | Synthesized as a related compound for research. broadpharm.com | Research intermediate |

| 2-Amino-2'-fluoro-2'-deoxyadenosine | Base (2-position) | Exhibits antiviral and anticancer activity; can serve as a precursor for antiretroviral drugs. bioglyco.com | Antiviral, Anticancer bioglyco.com |

Integration with Advanced Drug Delivery Systems in Research Settings for Enhanced Target Specificity

To improve the therapeutic potential of this compound and its analogs, researchers are investigating their integration with advanced drug delivery systems. These systems aim to enhance target specificity, improve bioavailability, and control the release of the compound. preprints.org Nanoparticle-based systems, including liposomes, are at the forefront of this research. mdpi.com

Liposomes, which are spherical vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs. preprints.orgmdpi.com This technology allows for altered biodistribution profiles, which can enhance the therapeutic index of various drugs. mdpi.com For instance, research on the related compound 2'-deoxyinosine (B131508) has shown that a pegylated liposomal formulation can significantly reduce plasma clearance compared to the free drug. nih.gov This stealth liposome (B1194612) formulation also enhanced the inhibition of thymidylate synthase and induced apoptosis in a 5-fluorouracil-resistant cell line, demonstrating the potential to overcome drug resistance. nih.gov

Similarly, other nanoparticle platforms, such as those based on poly(lactic-co-glycolic) acid (PLGA), offer controlled and sustained drug release. mdpi.com The surface of these nanoparticles can be functionalized with ligands that target specific cell surface proteins, for example, those overexpressed on cancer cells or inflamed endothelial cells, thereby increasing the concentration of the drug at the desired site of action and minimizing off-target effects. mdpi.com While specific studies on liposomal or nanoparticle formulations of this compound are emerging, the success with analogous nucleosides provides a strong rationale for this research direction. mdpi.comnih.gov

Computational Design and Optimization of this compound Analogs for Specific Enzyme Targets

Computational methods, such as molecular docking and molecular dynamics simulations, are becoming indispensable tools in drug discovery for the rational design and optimization of new therapeutic agents. These in silico techniques allow researchers to predict how a molecule, such as a this compound analog, will bind to the active site of a specific enzyme target. researchgate.net

This approach was utilized to study derivatives of 2-Deoxy-D-glucose against the main protease of COVID-19. researchgate.net By analyzing binding energies and interactions with key amino acid residues in the enzyme's active site, researchers can identify which chemical modifications are most likely to improve inhibitory potency. researchgate.net For this compound, this strategy can be applied to design novel derivatives that more effectively inhibit key viral enzymes like reverse transcriptases and polymerases, or cellular enzymes involved in cancer progression. nih.govnih.gov

The process typically involves:

Target Identification: Selecting a key enzyme in a disease pathway (e.g., HIV reverse transcriptase, Hepatitis C virus polymerase). nih.govbiosynth.com

Molecular Docking: Simulating the binding of a virtual library of this compound analogs to the enzyme's active site.

Binding Energy Calculation: Scoring the potential analogs based on their predicted binding affinity.

Structural Analysis: Examining the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the most promising analogs and the enzyme to guide further optimization.

This computational-first approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving time and resources.

Broader Applicability of this compound in Diverse Biomedical Research Areas

Beyond its initial focus as an antiviral and anticancer agent, the unique properties of this compound are being leveraged in other areas of biomedical research. nbinno.com Its incorporation into oligonucleotides and its role as a prodrug in gene therapy are particularly promising avenues.

RNA Therapeutics: this compound can be used in the synthesis of modified oligonucleotides. medchemexpress.com The fluorine substitution provides enhanced stability against degradation by nucleases. oup.com When used in antisense oligonucleotides, this modification can lead to more efficient and persistent gene silencing. nih.gov Specifically, 2'-deoxy-2'-fluoro-β-d-arabinonucleic acid (2'F-ANA), a stereoisomer, has been shown to overcome some limitations of other modifications by maintaining the ability to activate RNase H, which is critical for the mechanism of action of many antisense drugs. nih.gov

Gene Therapy: The compound is being explored as a potential prodrug for suicide gene therapy. medchemexpress.comnih.gov This strategy involves delivering a gene for a non-mammalian enzyme, such as E. coli purine nucleoside phosphorylase (PNP), to cancer cells. medchemexpress.com These cells then selectively activate a non-toxic prodrug, like this compound, by cleaving it into a toxic agent, 2-fluoroadenine (B1664080). medchemexpress.com This leads to the targeted killing of cancer cells that express the foreign enzyme, with minimal damage to surrounding healthy tissue. medchemexpress.com

Antiviral Research: Research continues to confirm its broad-spectrum antiviral potential. 2'-Deoxy-2'-fluoro nucleosides and nucleotides have demonstrated activity against viruses such as influenza, SARS, and HIV. alfa-chemclinix.combiosynth.com The phosphonate (B1237965) of this compound has also been specifically evaluated as an inhibitor of the Hepatitis C virus (HCV). biosynth.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.